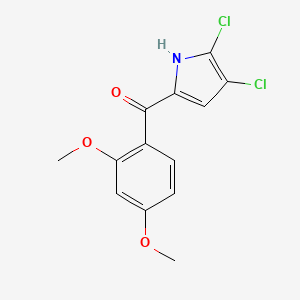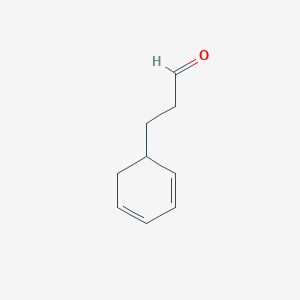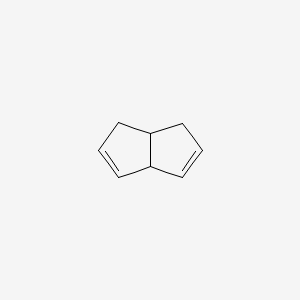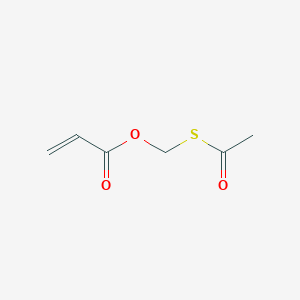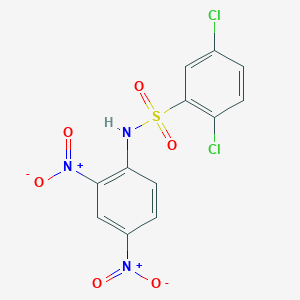
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazinone ring fused with ethoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method has been studied extensively and can be performed under conventional heating or microwave conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired oxazinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxone in nitromethane at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted oxazinones and dihydro derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition can help in reducing tissue damage and inflammation associated with various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall reactivity.
Quinazolin-4-ones: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is unique due to its specific combination of ethoxy and dimethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
38360-29-1 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-ethoxy-2,6-dimethyl-3H-1,3-oxazin-4-one |
InChI |
InChI=1S/C8H13NO3/c1-4-11-8(3)9-7(10)5-6(2)12-8/h5H,4H2,1-3H3,(H,9,10) |
Clé InChI |
FBKVRPMIHXCYFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(NC(=O)C=C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




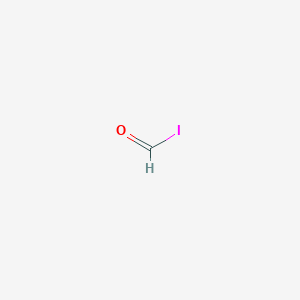
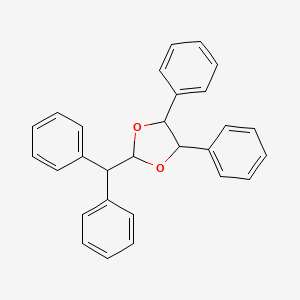


![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
